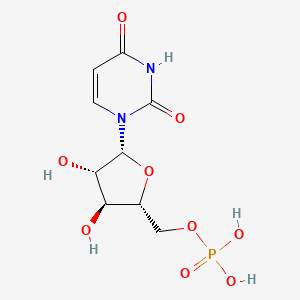

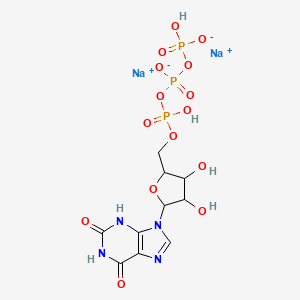

Uracil arabinose-5'-phosphate

Vue d'ensemble

Description

Uracil arabinose-5’-phosphate is a nucleoside analog that consists of uracil, a pyrimidine nucleobase, linked to arabinose, a pentose sugar, with a phosphate group attached at the 5’ position. This compound is significant in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Applications De Recherche Scientifique

Uracil arabinose-5’-phosphate has diverse applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of nucleoside analogs and other complex molecules.

Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical tool.

Medicine: Uracil arabinose-5’-phosphate and its derivatives are investigated for their antiviral, antibacterial, and anticancer properties.

Mécanisme D'action

Target of Action

Uracil arabinose-5’-phosphate is a complex molecule that interacts with various targets within the cell It’s known that uracil derivatives play a crucial role in nucleic acid synthesis, suggesting that uracil arabinose-5’-phosphate may interact with enzymes involved in these processes .

Mode of Action

It’s known that uracil derivatives can interfere with dna synthesis . This interference occurs through the conversion of the uracil derivative into a triphosphate form, which can then incorporate into DNA and cause damage

Biochemical Pathways

Uracil arabinose-5’-phosphate likely participates in several biochemical pathways. Arabinose, a component of this compound, is a key sugar in plants and is involved in the synthesis and recycling of cell wall polymers and proteins . It’s also involved in the interconversion of UDP-Ara p to UDP-Ara f, a process that occurs in the cytosol . The uracil component, on the other hand, serves as an allosteric regulator and coenzyme for many important biochemical reactions .

Pharmacokinetics

It’s known that cytarabine, a uracil derivative, is rapidly deaminated into an inactive form, which affects its bioavailability

Result of Action

For instance, it could potentially affect cell wall structure and function in plants, given the role of arabinose in these processes .

Analyse Biochimique

Biochemical Properties

Uracil arabinose-5’-phosphate interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the microbial pentose phosphate pathway, where it is regarded as an important biological catalyst in rare sugar production . It can isomerize L-arabinose into L-ribulose, as well as D-galactose into D-tagatose .

Cellular Effects

Uracil arabinose-5’-phosphate has significant effects on various types of cells and cellular processes. For instance, it influences cell function by maintaining metabolic homeostasis during growth and cellular stress . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Uracil arabinose-5’-phosphate exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the reversible aldol-ketol isomerization between D-ribulose 5-phosphate (Ru5P) and D-arabinose 5-phosphate (A5P), a key step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (KDO), a unique 8-carbon sugar component of lipopolysaccharides (LPSs) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uracil arabinose-5’-phosphate change over time. It has been observed that the specific consumption rate of L-arabinose increases over time in certain laboratory conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

Uracil arabinose-5’-phosphate is involved in several metabolic pathways. It plays a crucial role in the microbial pentose phosphate pathway . It is also involved in the biosynthetic pathway of KDO, a unique 8-carbon sugar component of LPSs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of uracil arabinose-5’-phosphate typically involves the enzymatic phosphorylation of uracil arabinoside. This process can be achieved through a multi-enzymatic cascade, where enzymes such as uracil phosphorylase and nucleoside phosphorylase catalyze the formation of the desired compound from uracil and arabinose-1-phosphate .

Industrial Production Methods: Industrial production of uracil arabinose-5’-phosphate may involve biocatalytic processes using genetically engineered microorganisms. For example, Candida tropicalis has been genetically modified to convert arabinose to ribose, which can then be phosphorylated and coupled with uracil to produce uracil arabinose-5’-phosphate .

Analyse Des Réactions Chimiques

Types of Reactions: Uracil arabinose-5’-phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form uracil arabinose-5’-phosphate derivatives.

Reduction: Reduction reactions can modify the functional groups on the arabinose moiety.

Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the uracil base.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophiles like ammonia or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions include various phosphorylated derivatives of uracil arabinose-5’-phosphate, which can have different biological activities and applications .

Comparaison Avec Des Composés Similaires

Cytarabine (cytosine arabinoside): A nucleoside analog used in chemotherapy.

Vidarabine (adenine arabinoside): An antiviral drug.

Fludarabine: A chemotherapy medication used to treat hematological malignancies.

Comparison: Uracil arabinose-5’-phosphate is unique due to its specific structure, which combines uracil with arabinose and a phosphate group. This configuration allows it to interact with different molecular targets and pathways compared to other nucleoside analogs.

Propriétés

IUPAC Name |

[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJCXFVJDGTHFX-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18354-06-8 | |

| Record name | Uracil arabinotide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018354068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | URACIL ARABINOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD0EF6ZRI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)